Differential Agonist Activity at Purinergic and G-Protein Coupled Receptors
In head-to-head receptor profiling, 2-phenylquinoline-3,4-dicarboxylic acid demonstrates markedly higher agonist potency at the putative P2Y purinoceptor 10 (P2Y10) with an EC₅₀ of 26 nM, compared to 290 nM at GPR34 and 537 nM at GPR174 [1]. This ~11-fold selectivity for P2Y10 over GPR34 and ~21-fold over GPR174 indicates a clear receptor preference. For context, quinoline-2,4-dicarboxylic acid analogs exhibit no appreciable agonist activity at these receptors, instead acting as VGLUT inhibitors (Ki = 41–167 µM) [2], underscoring the unique pharmacology of the 3,4-dicarboxylic acid scaffold.
| Evidence Dimension | Agonist potency (EC₅₀) at human GPCRs |
|---|---|
| Target Compound Data | P2Y10: 26 nM; GPR34: 290 nM; GPR174: 537 nM |
| Comparator Or Baseline | Quinoline-2,4-dicarboxylic acid (QDC) analogs: no agonist activity at these receptors; VGLUT inhibition Ki = 41–167 µM |
| Quantified Difference | Target compound shows 11–21× higher potency for P2Y10 vs. other GPCRs; QDCs lack this receptor activity entirely. |
| Conditions | TGFα shedding assay in HEK293A cells (P2Y10, GPR34) or HEK293FT cells (GPR174), 1 hr incubation [1] |
Why This Matters
This selectivity profile enables researchers to target specific GPCR pathways without off-target VGLUT inhibition, which is critical for assay development and mechanistic studies.
- [1] BindingDB. BDBM50096353 CHEMBL3577145: 2-Phenylquinoline-3,4-dicarboxylic acid. Agonist activity data for GPR34, P2Y10, and GPR174. View Source
- [2] Carrigan, C. N., et al. Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. J. Med. Chem. 2002, 45, 11, 2260–2276. View Source
